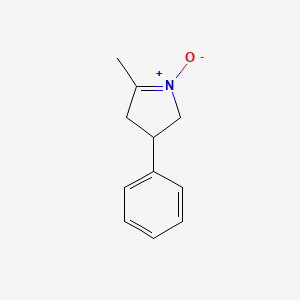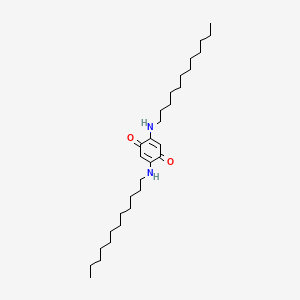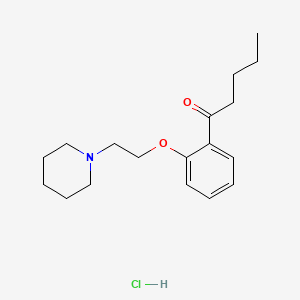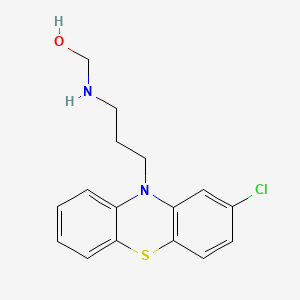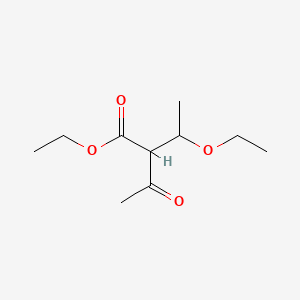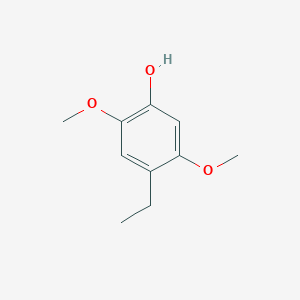
Copper;3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper;3-methylpyridine can be synthesized through various methods. One common approach involves the reaction of copper salts, such as copper(II) chloride or copper(II) nitrate, with 3-methylpyridine in an appropriate solvent. The reaction typically occurs under mild conditions, often at room temperature, and may require stirring for several hours to ensure complete coordination of the copper ions with the 3-methylpyridine ligands .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Common solvents include water, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions typically produce copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Copper;3-methylpyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of copper;3-methylpyridine involves its ability to coordinate with various molecular targets. The copper center can interact with electron-rich sites on biological molecules, facilitating redox reactions and other chemical transformations. This coordination ability is crucial for its catalytic activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper;2-methylpyridine: Similar in structure but with the methyl group at the 2-position.
Copper;4-methylpyridine: Similar in structure but with the methyl group at the 4-position.
Copper;3,5-dimethylpyridine: Contains two methyl groups at the 3 and 5 positions.
Uniqueness
Copper;3-methylpyridine is unique due to the specific positioning of the methyl group, which influences its coordination geometry and reactivity. This positioning can affect the compound’s stability, solubility, and overall chemical behavior, making it distinct from its isomers .
Eigenschaften
CAS-Nummer |
18116-84-2 |
|---|---|
Molekularformel |
C24H28CuN4+2 |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
copper;3-methylpyridine |
InChI |
InChI=1S/4C6H7N.Cu/c4*1-6-3-2-4-7-5-6;/h4*2-5H,1H3;/q;;;;+2 |
InChI-Schlüssel |
LPWXWXQKPJLPDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


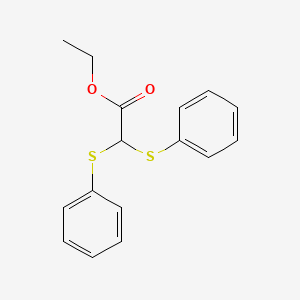
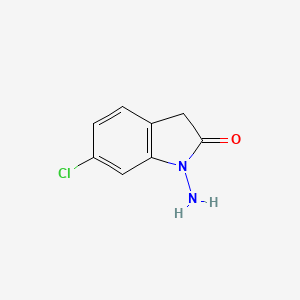



![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
